(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
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Overview
Description
(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like “(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate,” are essential scaffolds in medicinal chemistry. Their significance is due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. This review emphasizes the versatility of the pyrrolidine scaffold in developing bioactive molecules with selective target engagement. Structural variations in pyrrolidine derivatives influence their biological activity, highlighting the importance of stereochemistry and substituent spatial orientation in drug design. The synthesis strategies for pyrrolidine-based compounds, their structure-activity relationships (SAR), and the impact of stereogenicity on biological profiles are discussed, providing insights into designing new compounds with varied biological activities (Li Petri et al., 2021).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in stereoselective synthesis, closely related to the synthesis approaches of compounds like “this compound.” This methodology enables the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, critical for natural product synthesis and therapeutic applications. The review covers asymmetric N-heterocycle synthesis mediated by tert-butanesulfinamide, underscoring its significance in generating biologically relevant structures (Philip et al., 2020).
Proline and Pyrrolidine Metabolism in Plant Defense
Pyrrolidine derivatives, including proline and its metabolic intermediates, play crucial roles in plant defense mechanisms against pathogens. The metabolism of proline and pyrrolidine-5-carboxylate (P5C) in plants is tightly regulated, especially during pathogen infection and abiotic stress. This review explores the involvement of P5C and its metabolism in plant defense, highlighting the synthesis of P5C in mitochondria as a defense response. The role of specific genes in this metabolic pathway and the induction of defense responses through salicylic acid-dependent pathways, reactive oxygen species, and hypersensitive response-associated cell death are discussed, providing insights into the molecular mechanisms underpinning plant defense strategies (Qamar et al., 2015).
Mechanism of Action
Target of Action
Pyrrolidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, depending on their specific structural features .
Mode of Action
Pyrrolidines, in general, can interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with target proteins .
Biochemical Pathways
Pyrrolidines are known to be involved in a variety of biochemical processes, including neurotransmission and enzymatic reactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEGQEQHIFRJSY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693554 |
Source
|
Record name | tert-Butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289585-23-4 |
Source
|
Record name | tert-Butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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